A Technical Guide to 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid: A Privileged Scaffold for Drug Discovery
A Technical Guide to 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid: A Privileged Scaffold for Drug Discovery
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The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" for the development of novel therapeutic agents. The strategic introduction of halogen substituents, particularly fluorine and bromine, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and membrane permeability.[3] This guide provides a comprehensive technical overview of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid, a halogenated indole derivative with significant potential in drug discovery and development. While specific literature on this exact molecule is emerging, this document synthesizes information from closely related analogues and established chemical principles to offer a robust resource for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 2817654-63-8 | [4][5] |
| Molecular Formula | C₉H₅BrFNO₂ | [6] |
| Molecular Weight | 258.04 g/mol | [7] |
| Appearance | Expected to be a solid | [8] |
| Purity | Available up to 98% | [8] |
| Storage Conditions | 4°C, protect from light | [8] |
Synthesis and Spectroscopic Characterization
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic approach for 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid.
A generalized experimental workflow for the synthesis is proposed as follows:
Step 1: Synthesis of the Substituted Phenylhydrazine The synthesis would likely commence with a suitably substituted aniline. Halogenation (bromination and fluorination) of the aniline precursor would be a critical step, requiring careful control of regioselectivity. The resulting aniline would then be converted to the corresponding phenylhydrazine via diazotization followed by reduction.
Step 2: Fischer Indole Synthesis The substituted phenylhydrazine would then be condensed with a pyruvate derivative (e.g., ethyl pyruvate) to form a hydrazone. This hydrazone, upon treatment with a Lewis or Brønsted acid catalyst, would undergo the Fischer indole cyclization to yield the core indole scaffold.
Step 3: Carboxylation The final step would involve the introduction of the carboxylic acid group at the C7 position. This could potentially be achieved through metallation of the indole followed by quenching with carbon dioxide.
Spectroscopic Characterization:
The structural elucidation of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid would rely on a combination of spectroscopic techniques.[11] While specific data for this compound is not publicly available, expected spectral features can be predicted based on the analysis of related halogenated indoles.[12][13]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups. The N-H proton of the indole will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbons attached to the electronegative halogen atoms and the carbonyl carbon of the carboxylic acid will exhibit characteristic downfield shifts.
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FT-IR: The infrared spectrum will show a characteristic broad absorption for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration is expected around 1680-1710 cm⁻¹. The N-H stretching of the indole ring will likely appear around 3300-3500 cm⁻¹.[14]
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.
Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound, which would be essential for unambiguous characterization.[4]
Reactivity and Potential for Derivatization
The chemical reactivity of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid is dictated by the interplay of its functional groups.
Caption: Key reactive sites of 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid.
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Carboxylic Acid Group: This is the most acidic proton and will readily undergo deprotonation. It serves as a handle for forming esters, amides, and other carboxylic acid derivatives.[15] The synthesis of amide analogues has been shown to be a valuable strategy for developing selective receptor ligands.[16]
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Indole N-H: The indole nitrogen proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation to introduce further diversity.
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Aromatic Ring: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The positions of the existing substituents will direct further functionalization.
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Carbon-Bromine Bond: The bromine atom at the C4 position is a key functional handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents at this position, significantly expanding the chemical space for drug discovery.
Applications in Drug Discovery and Development
Indole derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][17] The introduction of fluorine and bromine atoms into the indole scaffold can significantly enhance these properties.
The Role of Fluorine: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry.[3] Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways, thereby improving the pharmacokinetic profile of a drug.[18]
The Role of Bromine: The bromine atom, in addition to its utility as a synthetic handle, can also contribute to the biological activity of a molecule through halogen bonding and by increasing its lipophilicity, which can enhance membrane permeability.
Potential Therapeutic Targets: Given the prevalence of the substituted indole-carboxylic acid motif in bioactive molecules, 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid and its derivatives could be investigated for a variety of therapeutic targets, including:
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Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core.
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Receptor Antagonism/Agonism: The indole scaffold is present in many neurotransmitter analogues and receptor ligands.[19]
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Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group in the active site of various enzymes.
The workflow for utilizing this compound in a drug discovery program is outlined below:
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